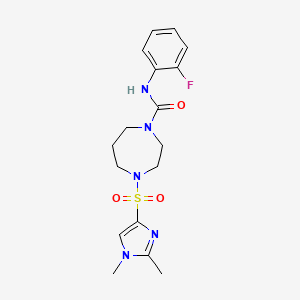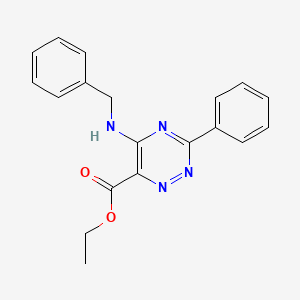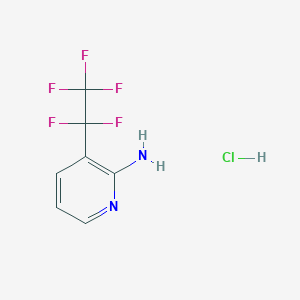
1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-phenylpentyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-phenylpentyl)urea, also known as CMMPU, is a synthetic compound that has been widely studied for its potential as a therapeutic agent. CMMPU belongs to the class of compounds known as selective P2X7 receptor antagonists, which have been shown to have a range of potential applications in the treatment of various diseases.
科学的研究の応用
Nonlinear Optical Properties A study on bis-chalcone derivatives, including compounds with structures related to urea, explored their potential in nonlinear optical applications. These derivatives exhibited significant third-order nonlinear optical properties, suggesting their utility in developing optical limiting materials due to two-photon absorption phenomena (Shettigar et al., 2006).
Anticancer Agents Research into symmetrical and non-symmetrical N,N'-diarylureas highlighted their role in inhibiting cancer cell proliferation by activating the eIF2α kinase heme regulated inhibitor. These findings point to their potential as leads for developing potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).
Pesticide Degradation An investigation into the photodegradation and hydrolysis of substituted urea pesticides in water provided insights into environmental pathways for pesticide degradation. This study may inform efforts to mitigate the environmental impact of such compounds (Gatidou & Iatrou, 2011).
Herbicide and Nematicide Analysis Research detailing a chromatographic procedure for determining maloran and its metabolites in soils addressed the environmental behavior of substituted urea herbicides. This work contributes to understanding the degradation pathways and persistence of these compounds in agricultural settings (Katz & Strusz, 1968).
Cytokinin-like Activity A review on urea derivatives, including compounds with cytokinin-like activity, discussed their role in plant cell division and differentiation. This highlights the agricultural and biotechnological applications of urea derivatives in enhancing plant growth and morphogenesis (Ricci & Bertoletti, 2009).
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(5-hydroxy-3-phenylpentyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3/c1-25-18-8-7-16(20)13-17(18)22-19(24)21-11-9-15(10-12-23)14-5-3-2-4-6-14/h2-8,13,15,23H,9-12H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPDYKDVPIOYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCC(CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Cyclohexyl-3-[2-(cyclohexylcarbamoylamino)ethyl]urea](/img/structure/B2709615.png)
![3-(4-Ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2709616.png)
![3-((4-chlorophenyl)sulfonyl)-1-hexyl-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2709617.png)
![N-benzyl-2-(5-((2-chlorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2709618.png)


![N-(3-chloro-4-methoxyphenyl)-2-[4-(2-ethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2709623.png)

![N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2709625.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide](/img/structure/B2709626.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2709628.png)